![molecular formula C18H16N6O B2886906 4-(2-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)ethyl)phenol CAS No. 1251548-78-3](/img/structure/B2886906.png)

4-(2-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)ethyl)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

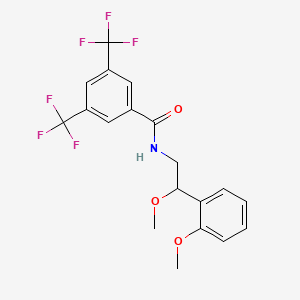

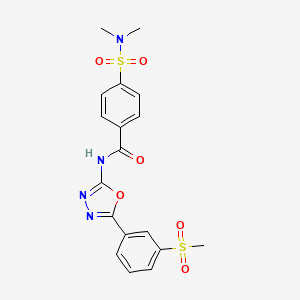

The compound “4-(2-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)ethyl)phenol” is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazole derivatives are of interest as biologically active compounds .

Synthesis Analysis

The reaction of 7-phenyl-7H-pyrazolo-[3,4-d][1,2,3]triazin-4-ol with thionyl chloride has been studied in the presence and absence of dimethyl formamide . It was found that heating the compound with thionyl chloride in the absence of dimethyl formamide gave 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid chloride .Molecular Structure Analysis

The molecular structure of this compound is complex, featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds .Scientific Research Applications

Chemical Structure Analysis

Research on pyrazolones, which are structurally related to the compound of interest, has demonstrated their utility in analyzing reaction products of phenols. Barton et al. (1987) investigated structures formed by oxidative coupling of phenols with 4-aminoantipyrine, a reaction relevant for estimating phenol concentrations in potable water supplies (Barton et al., 1987).

Antibacterial Applications

Solankee et al. (2009) explored the synthesis of chalcones, pyrazolines, and aminopyrimidines for antibacterial applications. Their work provides insights into the potential antimicrobial applications of compounds structurally similar to the queried chemical (Solankee et al., 2009).

Heterocyclic Chemistry

In the field of heterocyclic chemistry, Kurasawa et al. (1988) and Ghozlan et al. (2014) contributed to the understanding of compounds with structures akin to pyrazolo[3,4-d][1,2,3]triazines. These studies highlight the transformation and synthesis of various compounds for potential applications in chemical synthesis (Kurasawa et al., 1988); (Ghozlan et al., 2014).

Biocidal Properties

Youssef et al. (2011) evaluated the biological activity of compounds related to 4-(2-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)ethyl)phenol, revealing some excellent biocidal properties against bacteria and fungi (Youssef et al., 2011).

Pharmaceutical Research

Poucher et al. (1996) examined ZM 241385, a compound structurally similar to the queried chemical, for its selectivity as an A2a adenosine receptor antagonist. This research underscores the potential of such compounds in pharmaceutical applications (Poucher et al., 1996).

Future Directions

Mechanism of Action

Target of Action

Similar pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit cdk2, a protein kinase involved in cell cycle regulation .

Mode of Action

It is known that pyrazolo[3,4-d]pyrimidine derivatives can inhibit cdk2, thereby preventing cell cycle progression and inducing apoptosis .

Biochemical Pathways

The compound likely affects the cell cycle regulation pathway by inhibiting CDK2. This inhibition can lead to cell cycle arrest and apoptosis, thereby exerting an anti-proliferative effect .

Result of Action

The compound’s action results in significant anti-proliferative activity. Specifically, it has been shown to inhibit the growth of various cell lines, including MCF-7 and HCT-116 .

Properties

IUPAC Name |

4-[2-[(7-phenylpyrazolo[3,4-d]triazin-4-yl)amino]ethyl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N6O/c25-15-8-6-13(7-9-15)10-11-19-17-16-12-20-24(18(16)22-23-21-17)14-4-2-1-3-5-14/h1-9,12,25H,10-11H2,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPZPSTMHBMBZCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=NN=NC(=C3C=N2)NCCC4=CC=C(C=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Methoxyphenyl)methyl]-7-[(2-methylphenyl)methyl]-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2886823.png)

![N-[2-(Cyclohexen-1-yl)ethyl]-N'-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2886827.png)

![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide](/img/structure/B2886829.png)

![2-[6-fluoro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2886833.png)

![3-[(2,3-Dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-4-methylbenzoic acid](/img/structure/B2886835.png)

![2-(Naphthalen-1-yl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2886838.png)

![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-chlorobenzamide](/img/structure/B2886841.png)

![5-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B2886846.png)